molecular formula C16H18N2O2 B7517519 2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide

2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide

Cat. No. B7517519
M. Wt: 270.33 g/mol
InChI Key: QXHNPKBRLBLGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPQA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CPQA is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and lipoxygenase. CPQA has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CPQA has been reported to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes. CPQA has also been found to have antifungal and antibacterial activities. In addition, it has been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPQA in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. CPQA has also been found to have anticancer, antifungal, and antibacterial activities, making it a useful compound for studying the mechanisms of action of these diseases. However, one of the limitations of using CPQA in lab experiments is its low yield during synthesis, which can make it difficult to obtain sufficient quantities for experiments.

Future Directions

There are several future directions for research on CPQA. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanisms of action in inhibiting the activity of various enzymes and inducing apoptosis in cancer cells. Additionally, future research could focus on improving the synthesis method of CPQA to increase yield and reduce the cost of production.

Synthesis Methods

CPQA can be synthesized using various methods, including the reaction of 2-cyclopent-2-en-1-ylacetic acid with 2-amino-3,4-dihydroquinoline in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-cyclopent-2-en-1-ylacetic acid with 2-amino-3,4-dihydroquinoline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The yield of CPQA using these methods is approximately 60-80%.

Scientific Research Applications

CPQA has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. CPQA has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15-8-5-12-10-13(6-7-14(12)18-15)17-16(20)9-11-3-1-2-4-11/h1,3,6-7,10-11H,2,4-5,8-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHNPKBRLBLGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide

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